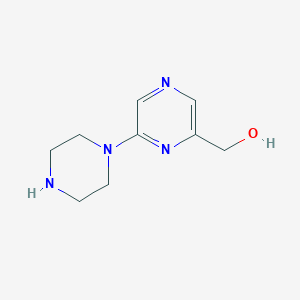![molecular formula C15H19NO2 B13879280 Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by its unique structure, where two rings share a single atom. This compound belongs to the class of spiro heterocycles, which have garnered significant attention in medicinal chemistry due to their promising biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can yield spiro[indene-2,8’-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] in good yields with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and cost-effective synthetic routes. These methods may include catalytic cyclization reactions, which are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated spirocyclic compounds .
Applications De Recherche Scientifique
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on its specific interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: A similar spirocyclic compound with a different functional group.
Spirooxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine moiety.
Uniqueness
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to exhibit distinct biological activities and chemical reactivity compared to other spirocyclic compounds .
Propriétés
IUPAC Name |
methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXYXKNEOGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

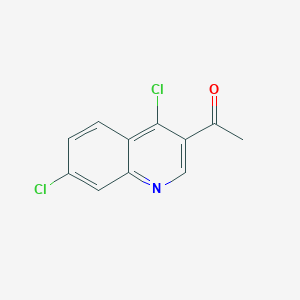
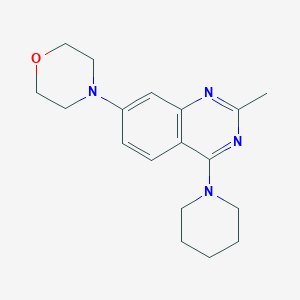

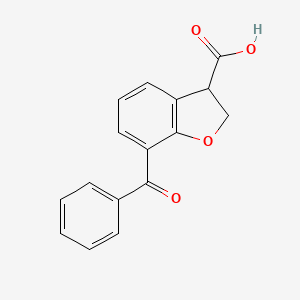
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
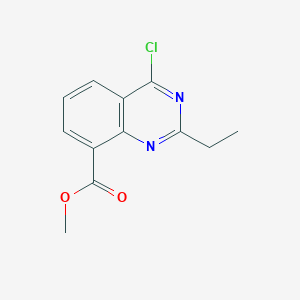
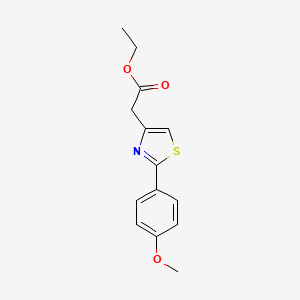
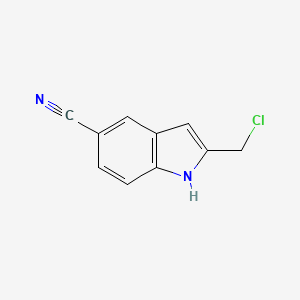
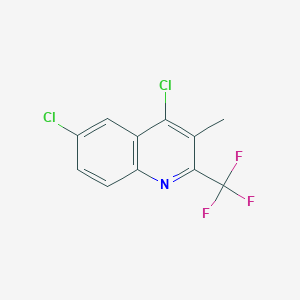
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
